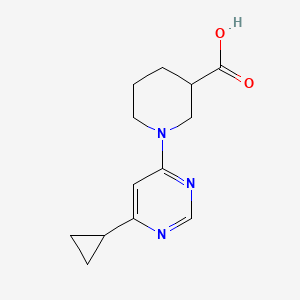
(6,6-Dimethylmorpholin-2-yl)methanol
Overview
Description
“(6,6-Dimethylmorpholin-2-yl)methanol” is a chemical compound with the molecular formula C7H16ClNO2 . It is also known as “®- (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride” and has a molecular weight of 181.66 .
Molecular Structure Analysis
The InChI code for “(6,6-Dimethylmorpholin-2-yl)methanol” is 1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H .Physical And Chemical Properties Analysis
“(6,6-Dimethylmorpholin-2-yl)methanol” is a solid at room temperature . .Scientific Research Applications
E.S.R. Spectra Analysis : A study by Evans, Evans, and Baker (1975) on the electron spin resonance (E.S.R.) spectra of methanol solutions revealed insights into the behavior of morphamquat radical cation in methanol, offering valuable information for chemical analysis and synthesis (A. G. Evans, J. Evans, & M. W. Baker, 1975).
Impact on Lipid Dynamics : Nguyen et al. (2019) showed that methanol influences lipid dynamics, particularly in the context of transmembrane proteins/peptides in biological and synthetic membranes. This has implications for understanding biomembrane and proteolipid studies (M. H. L. Nguyen et al., 2019).
Catalysis in Chemical Reactions : Research by Komatsu et al. (1994) focused on the methylation of 2-methylnaphthalene with methanol to produce 2,6-dimethylnaphthalene on ZSM-5 and MFI-type metallosilicates. This is pertinent to the field of catalysis and chemical synthesis (T. Komatsu et al., 1994).
Chemical Synthesis and Characterization : A study by Bakare et al. (2005) on the synthesis of a compound from natural podocarpic acid, involving a morpholino ring, contributes to the field of organic synthesis and molecular characterization (O. Bakare et al., 2005).
Chemical Sensing Technologies : Shally et al. (2020) developed chemosensors using morpholino-derivatives for the selective identification of Pd2+ ions. This research is significant for the development of new sensing technologies (Shally et al., 2020).
Synthesis of Chiral Compounds : Yoon et al. (2006) synthesized a chiral C2-symmetric NCN ligand using a dimethylmorpholino group, contributing to the field of asymmetric synthesis and catalysis (M. S. Yoon et al., 2006).
Electrochemical Fluorination : A study by Takashi et al. (1998) on electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives offers insights into organic electrochemistry and fluorine chemistry (A. Takashi et al., 1998).
Safety and Hazards
“(6,6-Dimethylmorpholin-2-yl)methanol” is potentially harmful and precautions should be taken when handling it . The safety information includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .
properties
IUPAC Name |
(6,6-dimethylmorpholin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)5-8-3-6(4-9)10-7/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJHJZKEAMDADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,6-Dimethylmorpholin-2-yl)methanol | |
CAS RN |
1416499-56-3 | |
| Record name | (6,6-dimethylmorpholin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





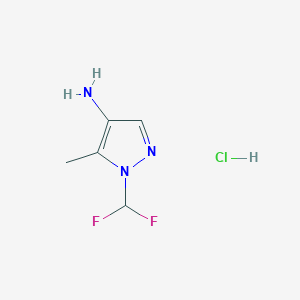
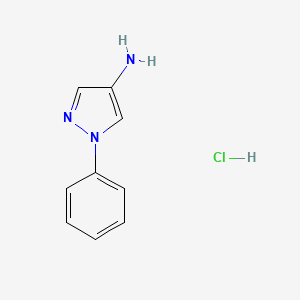
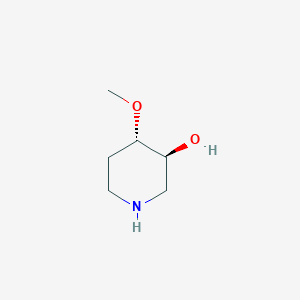


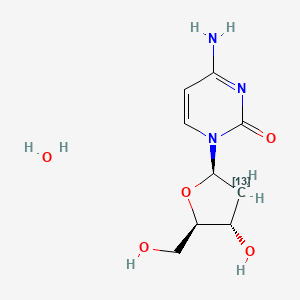

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)

